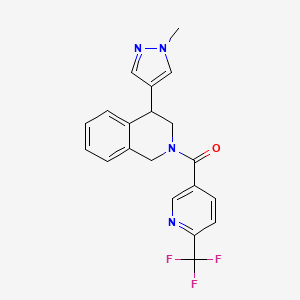

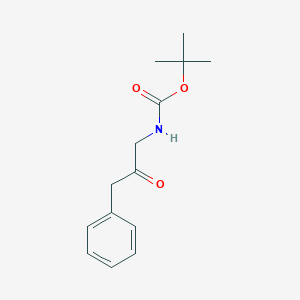

Tert-butyl 2-oxo-3-phenylpropylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxo-3-phenylpropylcarbamate can be found in various databases such as PubChem . The InChI key for this compound is SEAKODXEERHRIJ-UHFFFAOYSA-N.Scientific Research Applications

Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a compound related to tert-butyl 2-oxo-3-phenylpropylcarbamate, was synthesized via an asymmetric Mannich reaction. This synthesis highlights the use of chiral amino carbonyl compounds and emphasizes considerations in proline, purification, waste disposal, and safety (Yang et al., 2009).

Diels‐Alder Reaction and Furan Chemistry : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, structurally related to tert-butyl 2-oxo-3-phenylpropylcarbamate, underwent a Diels‐Alder reaction involving 2-amido substituted furans. This study underscores the relevance of carbamates in reactions involving heterocycles, rearrangements, and Diels-Alder reactions (Padwa et al., 2003).

Kulinkovich–Szymoniak Cyclopropanation : (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was synthesized as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis process utilized Kulinkovich–Szymoniak cyclopropanation, highlighting the versatility of tert-butyl carbamates in complex organic syntheses (Li et al., 2012).

Nitrone Synthesis and Transformations : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were synthesized and characterized as N-(Boc)-protected nitrones, illustrating the potential of tert-butyl carbamates as building blocks in organic synthesis. Their reactions with organometallics to give N-(Boc)hydroxylamines were explored, demonstrating their utility in creating versatile organic molecules (Guinchard et al., 2005).

Chiral Inversion and Synthesis of Carbamates : Tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared through an efficient chiral inversion process. The study highlighted the simplicity, cost efficiency, and industrial reliability of this synthesis method, indicating the significant applications of tert-butyl carbamates in chiral organic synthesis (Li et al., 2015).

Thermodynamic Properties : The thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), providing detailed insights into the heat capacities and phase transitions of this class of carbamates. This study is crucial for understanding the physical properties of tert-butyl carbamates in various conditions (Zeng et al., 2011).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate was performed, providing insights into molecular interactions and packing in the solid state. This analysis is vital for understanding the structural aspects of carbamate compounds (El Mestehdi et al., 2022).

properties

IUPAC Name |

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAKODXEERHRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-3-phenylpropylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)

![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)